This compound is classified as an amino alcohol due to the presence of both an amino group and a hydroxyl group. It is also categorized under piperidine derivatives, which are widely studied for their biological activities and potential therapeutic applications.
The synthesis of 2-[Ethyl-((S)-1-methyl-piperidin-3-yl)-amino]-ethanol typically involves several key steps:
In industrial settings, the production of this compound may utilize continuous flow reactors to enhance efficiency. Key factors in industrial synthesis include temperature control, reaction time, solvent selection, and purification techniques to ensure high yield and purity.
The molecular structure of 2-[Ethyl-((S)-1-methyl-piperidin-3-yl)-amino]-ethanol can be described as follows:
The presence of the (S) configuration at the piperidine nitrogen indicates that the compound has specific stereochemical properties that may influence its biological activity and interactions with receptors.
2-[Ethyl-((S)-1-methyl-piperidin-3-yl)-amino]-ethanol can participate in various chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action of 2-[Ethyl-((S)-1-methyl-piperidin-3-yl)-amino]-ethanol involves its interaction with specific molecular targets within biological systems. This compound may act on neurotransmitter receptors or enzymes, modulating their activity through competitive inhibition or allosteric modulation.
Research indicates that compounds with similar structures often interact with pathways related to neurotransmission, potentially affecting mood regulation, cognition, and other physiological processes.
2-[Ethyl-((S)-1-methyl-piperidin-3-yl)-amino]-ethanol has several notable applications across different fields:
In industry, this compound may be utilized in the production of fine chemicals or as an intermediate in pharmaceutical manufacturing processes.
2-[Ethyl-((S)-1-methyl-piperidin-3-yl)-amino]-ethanol (CAS 1353998-05-6) is a chiral piperidine derivative with the molecular formula C₁₀H₂₂N₂O and a molecular weight of 186.30 g/mol [1] [9]. Its structure integrates two pharmacologically significant motifs: a piperidine ring and an aminoethanol side chain. The piperidine ring is methylated at the nitrogen (N1 position), while the chiral center at the C3 position of the piperidine ring adopts an (S)-configuration [9] [10]. The ethylaminoethanol moiety is linked to the piperidine core via a tertiary amine bond at C3, creating a hybrid scaffold with dual hydrogen-bonding capabilities (from the ethanol group) and cationic character (from the tertiary amine) under physiological pH [5] [6].
Piperidine derivatives represent ~20% of small-molecule pharmaceuticals, including blockbuster drugs like the antidepressant paroxetine (containing a piperidine-ethanol core) and the acetylcholinesterase inhibitor donepezil [6]. This compound’s structural hybridity positions it within two drug classes:
Table 1: Structural Analogues of 2-[Ethyl-((S)-1-methyl-piperidin-3-yl)-amino]-ethanol in Pharmaceuticals
| Compound Name | Core Structure | Therapeutic Use | Key Structural Similarity |
|---|---|---|---|
| Paroxetine | Piperidine-aminoethanol | Antidepressant (SSRI) | Aminoethanol side chain |
| Donepezil | N-Benzylpiperidine | Alzheimer’s therapy | Tertiary amine on piperidine C3 |
| Ethyl 3-ferrocenyl pyrazole-aminoethanol | Piperazine-aminoethanol hybrid | Anticancer (lung) | Chiral aminoethanol motif |
| Melperone | 4-Fluoropiperidine | Antipsychotic | N-Methylpiperidine scaffold |
Chiral aminoethanol derivatives have evolved from early racemic mixtures to enantiopure therapeutics, driven by advances in asymmetric synthesis. The significance of chirality in drug action was starkly illustrated by historical cases like thalidomide, where one enantiomer caused teratogenicity [3]. Since the FDA’s 1992 guidelines on chiral drug development, >59% of approved drugs (2013–2022) are single enantiomers [3].
Aminoethanol-containing compounds gained prominence due to:
The target compound’s (S)-configuration reflects modern medicinal chemistry’s focus on stereoselective synthesis. Techniques like asymmetric hydrogenation (e.g., using Ir/P,N-ligand catalysts) or chiral pool synthesis enable access to such enantiopure scaffolds [3] [6]. The commercial availability of this compound at $1499/g (97% purity) underscores its high-value status in drug discovery [1].
Positional isomerism in piperidine derivatives profoundly influences target selectivity and metabolic stability. For 2-[Ethyl-((S)-1-methyl-piperidin-3-yl)-amino]-ethanol, three structural features dictate its bioactivity:
Table 2: Impact of Structural Modifications on Piperidine Bioactivity
| Modification | Biological Consequence | Example |
|---|---|---|
| C3 vs. C4 Substitution | Altered BBB permeability (C3 > C4) | C3-substituted donepezil analogs show 5× ↑ brain uptake |
| N-Methylation | Reduced CYP3A4 metabolism; increased t₁/₂ | N-Methylpiperidines resist N-dealkylation |
| (S) vs. (R) Configuration | Enantioselective receptor engagement | (S)-Paroxetine: 50× higher SERT affinity |
| Ethyl vs. Methyl on Amine | Enhanced lipophilicity (log P +0.5) and membrane diffusion | Ethyl analogs show 3× ↑ cellular uptake |
The compound’s blood-brain barrier permeability is predicted via the "rule of CNS drugs": molecular weight <400 Da, logP~2.5 (calculated: 1.2), and tertiary amine pKa~8.5–10.5 [8]. Its structural analogs exhibit activity against neurological targets like acetylcholinesterase (AChE) and 5-HT transporters, suggesting potential for neurodegenerative or psychiatric applications [6] [8]. Recent synthetic advances, such as palladium-catalyzed hydrogenation or asymmetric reductive amination, enable scalable production of such stereodefined piperidines for target validation studies [6].
CAS No.: 25560-91-2
CAS No.: 193419-86-2
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5